2-Hydroxyicosanoic acid

Membrane Biophysics Lipidomics Drug Delivery

Sourcing isomerically pure 2-hydroxy fatty acid standards for lipidomics remains a persistent supply-chain challenge. 2-Hydroxyicosanoic acid (2-OH C20:0) directly addresses this gap as the dominant N-acyl chain in plant pollen cerebrosides. • Essential for MS-based sphingolipid quantitation in pollen and reproductive tissue studies (~50% abundance in maize pollen) • α-Hydroxylation confers distinct membrane-fluidifying properties absent in non-hydroxylated analogs like arachidic acid • Supplied at ≥98% purity with cold-chain shipping to preserve structural integrity

Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
CAS No. 16742-48-6
Cat. No. B098053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyicosanoic acid
CAS16742-48-6
Molecular FormulaC20H40O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23/h19,21H,2-18H2,1H3,(H,22,23)
InChIKeyCPLYLXYEVLGWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

2-Hydroxyicosanoic Acid: Key Characteristics


2-Hydroxyicosanoic acid (2-Hydroxy C20:0; α-hydroxyarachidic acid) is a saturated, very long-chain 2-hydroxy fatty acid (2-OHFA) with a 20-carbon backbone [1]. It is functionally related to icosanoic (arachidic) acid via a single hydroxyl substitution at the alpha carbon [2]. This compound is a naturally occurring constituent of plant cutin and suberin, pasture grass soils, wool wax, and mammalian neural tissues, where it serves as the N-acyl chain in galactosylceramides and sulfatides . The α-hydroxyl group confers distinct physicochemical properties compared to its non-hydroxylated analog, including increased polarity and the capacity for additional intermolecular hydrogen bonding.

Analytical standard for 2-hydroxy long-chain fatty acid profiling
α-Hydroxyl group supports membrane biophysics studies
Differentiates from non-hydroxylated analogs in lipidomics

2-Hydroxyicosanoic Acid: Why Generic Substitution Fails


Substituting 2-hydroxyicosanoic acid with a non-hydroxylated analog like arachidic acid (C20:0) or a different chain-length 2-OHFA is not scientifically justifiable for applications involving membrane biophysics or targeted lipidomics. The α-hydroxyl group dramatically alters the compound's biophysical behavior in lipid membranes. Studies on 2-hydroxy fatty acid derivatives demonstrate that 2-hydroxylation induces a significant fluidifying effect on membrane lipid structure and alters the partitioning of liquid-ordered/liquid-disordered microdomains, an effect not observed with non-hydroxylated fatty acids [1]. Furthermore, the chain length specificity is critical for biological function. In maize pollen, 2-hydroxyarachidic acid is the principal fatty acid in cerebroside species, whereas other plant tissues utilize 2-hydroxylignoceric acid (C24:0), demonstrating a species-specific enrichment that underscores the non-interchangeable nature of 2-OHFAs [2]. Therefore, procurement of the exact C20:0 2-OHFA is essential for ensuring experimental fidelity in assays where these specific lipid-protein interactions or membrane structural features are under investigation.

Target
2-Hydroxyicosanoic acid (C20:0 2‑OH)
Substitute
Arachidic acid (C20:0) — lacks hydroxyl-induced membrane fluidity modulation
Target
2-Hydroxyicosanoic acid (C20:0 2‑OH)
Substitute
2-Hydroxylignoceric acid (C24:0 2‑OH) — chain-length specificity may not transfer

2-Hydroxyicosanoic Acid: Evidence Guide


Membrane Fluidity: 2-Hydroxylation Effect

2-hydroxyicosanoic acid (2-OH C20:0) demonstrates a class-level ability to fluidify lipid membranes and alter microdomain partitioning, a property directly attributed to the 2-hydroxyl group and absent in its non-hydroxylated analog, arachidic acid (C20:0). While specific quantitative data for the C20:0 chain length is not isolated in the primary literature, the effect is well-established for the class of 2-hydroxy fatty acid (2-OHFA) derivatives [1].

Membrane Fluidity Effect
Class-level
2-OHFAs fluidify membranes and alter microdomain partitioning; arachidic acid does not
Distinguishes 2‑OH lipids for membrane research
Class-level inference for C20:0; verify specific data
Membrane Biophysics Lipidomics Drug Delivery

Tissue-Specific Sphingolipid Composition

In a comparative analysis of sphingolipid molecular species in maize (Zea mays) organs, 2-hydroxyarachidic acid (2-OH C20:0) constituted half (50%) of the total cerebroside species in pollen, in stark contrast to other maize organs (e.g., seeds, leaves) where the principal fatty acid component was 2-hydroxylignoceric acid (2-OH C24:0) [1]. This demonstrates a clear, quantifiable tissue-specific enrichment for the C20:0 2-OHFA over other chain lengths.

Pollen Cerebroside Composition
Head-to-head
50% of total pollen cerebroside species in maize
Preferred standard for pollen sphingolipidomics
Quantified in maize organs; confirm in target species
Sphingolipidomics Plant Lipidomics Cerebroside Research

Isomer Differentiation by UPLC-MS/MS

2-hydroxyicosanoic acid (2-OH C20:0) can be definitively distinguished from its positional isomer, 3-OH C20:0, using a validated UPLC-MS/MS strategy. This method leverages structure-dependent retention time prediction models and hydroxyl position-induced isomeric retention time shifts [1]. This analytical differentiation is essential as 2-OHFAs and 3-OHFAs, while sharing the same mass, are associated with distinct metabolic pathways and disease states, including fatty acid oxidation disorders and esophageal squamous cell carcinoma [1].

UPLC-MS/MS Isomer ID
Class-level
Retention time shift distinguishes 2‑OH C20:0 from 3‑OH C20:0 isomers
Enables isomer-specific analytical workflows
Method validated in human plasma research matrices
Analytical Chemistry Metabolomics Isomer Differentiation

Biosynthetic Origin: Enzymatic vs. Non-Enzymatic

2-Hydroxyicosanoic acid is biosynthesized via the dedicated enzyme fatty acid 2-hydroxylase (FA2H), a pathway distinct from the formation of other hydroxy fatty acids like 3-OHFAs (β-oxidation intermediates) or ω-OHFAs (cytochrome P450-mediated oxidation) [1]. This class-level distinction in biosynthesis is fundamental, as defects in FA2H are linked to specific neurological disorders, making 2-OHFAs a unique class of biomarkers.

FA2H Pathway Origin
Class-level
Formed by fatty acid 2‑hydroxylase; distinct from β‑oxidation and CYP pathways
Targets FA2H-dependent pathway for biomarker research
Class-level pathway distinction
Lipid Metabolism Enzymology Peroxisomal Disorders

Purity and Stability Profile

As a commercial analytical standard, 2-hydroxyicosanoic acid is available with a specified purity of ≥98% [REFS-1, REFS-2] and documented long-term stability of ≥4 years when stored at -20°C . This high purity and stability profile makes it suitable as a quantitative internal standard for MS-based lipidomics.

Standard Quality
Data to verify
≥98% purity; ≥4 year stability at ‑20°C
Supports long-term analytical reproducibility
Verify lot‑specific COA for exact values
Analytical Standards Quality Control Lipidomics

2-Hydroxyicosanoic Acid Application Scenarios


Sphingolipidomics of Plant Reproductive Tissues

2-Hydroxyicosanoic acid is the preferred analytical standard for lipidomic studies of plant pollen and reproductive tissues. Its use is critical for accurately quantifying and identifying specific cerebroside molecular species, as evidenced by its dominant (50%) presence in maize pollen sphingolipids compared to other 2-OHFAs [1]. Researchers investigating pollen viability, fertilization mechanisms, or plant-pathogen interactions involving sphingolipids will find this compound essential for reliable MS-based quantitation.

Membrane Biophysics: 2-Hydroxylated Lipid Interactions

For biophysicists and pharmaceutical scientists investigating the role of 2-hydroxylated lipids in membrane organization, 2-hydroxyicosanoic acid serves as a key model compound. Its class-specific ability to fluidify lipid membranes and modulate liquid-ordered/liquid-disordered domain partitioning distinguishes it from non-hydroxylated fatty acids like arachidic acid [2]. Procurement of this compound is necessary for studies aiming to elucidate the structure-function relationship of α-hydroxylation in lipid bilayers, which has implications for drug delivery and membrane protein regulation.

Metabolomics for Fatty Acid Oxidation Disorders

In clinical metabolomics and disease biomarker research, 2-hydroxyicosanoic acid is a required standard for the accurate profiling of 2-OHFAs, which are implicated in diseases involving fatty acid oxidation disorders and certain cancers [3]. The validated UPLC-MS/MS strategy that distinguishes 2-OH from 3-OH positional isomers relies on the availability of pure standards for correct identification and quantitation [3]. Using this compound as a reference standard is mandatory for developing robust, isomer-specific diagnostic assays.

Synthesis of Sulfatide and Galactosylceramide Analogs

This compound is a critical building block for the synthesis of defined glycosphingolipids, specifically C20:0 hydroxy-sulfatides and galactosylceramides [4]. Given the known biological presence of 2-hydroxyarachidic acid as the N-acyl chain in mouse brain galactosylceramides , the pure compound is essential for chemists and biochemists aiming to create chemically defined, biologically relevant lipid probes for studying myelin biology, neural development, and related neurodegenerative processes.

Application
Selection Property
Validation Focus
Plant pollen sphingolipidomics research
Cerebroside molecular species specificity
Quantitation accuracy in pollen sphingolipid profiles
Membrane microdomain organization studies
2‑Hydroxylation-induced fluidity modulation
Liquid-ordered/disordered domain partitioning assays
Isomer-specific 2‑OHFA profiling research
Hydroxyl-position retention behavior
Isomer identification fidelity in complex matrices
Defined 2‑hydroxy sphingolipid analog synthesis
2‑Hydroxyeicosanoyl chain composition
Structural confirmation of synthetic hydroxy-glycosphingolipids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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